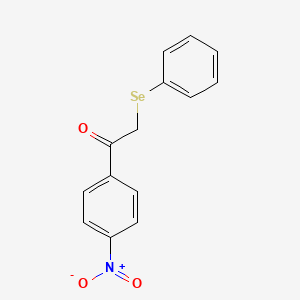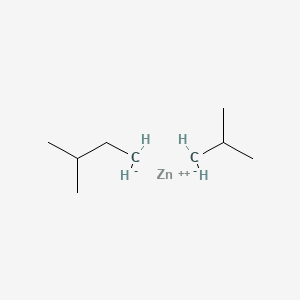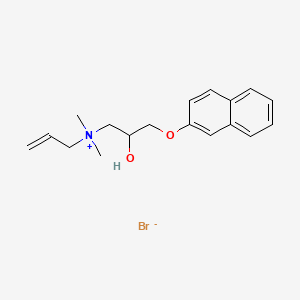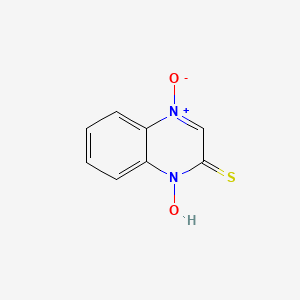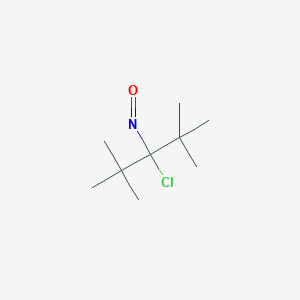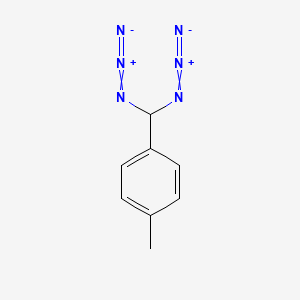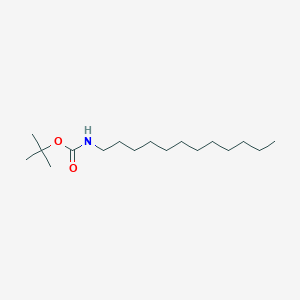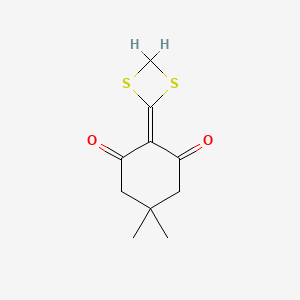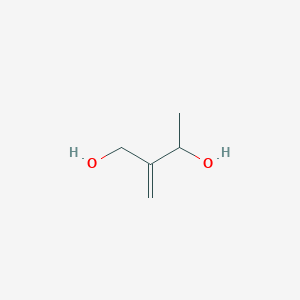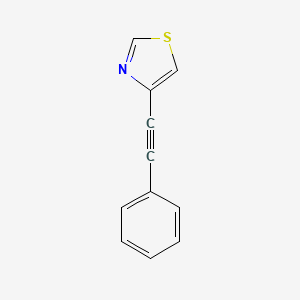
Thiazole, 4-(phenylethynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazole, 4-(phenylethynyl)- is a heterocyclic organic compound that features a thiazole ring substituted with a phenylethynyl group at the 4-position. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. The thiazole ring consists of a five-membered structure containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiazole derivatives, including Thiazole, 4-(phenylethynyl)-, can be achieved through various methods. One common approach involves the cyclization of α-halocarbonyl compounds with thiourea or thioamides . Another method includes the copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (KSCN) under mild reaction conditions . Additionally, base-induced cyclization of active methylene isocyanides with methyl arene- and hetarenecarbodithioates can also yield thiazole derivatives .
Industrial Production Methods
Industrial production of thiazole derivatives often involves large-scale synthesis using efficient and cost-effective methods. For example, the use of phosphorus pentasulfide and triethylamine in chloroform can produce 5-arylthiazoles in good yields . The choice of method depends on the desired yield, purity, and specific application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Thiazole, 4-(phenylethynyl)- undergoes various chemical reactions, including:
Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution at the C-5 position due to its electron-rich nature.
Nucleophilic Substitution: The C-2 position of the thiazole ring is susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups.
Oxidation and Reduction: Thiazole derivatives can undergo oxidation and reduction reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Common reagents used in the reactions of thiazole derivatives include:
Electrophiles: Such as halogens and sulfonating agents for electrophilic substitution.
Nucleophiles: Such as organolithium compounds for nucleophilic substitution.
Oxidizing Agents: Such as molecular oxygen for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution at the C-5 position can yield halogenated or sulfonated thiazole derivatives .
Wissenschaftliche Forschungsanwendungen
Thiazole, 4-(phenylethynyl)- has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Thiazole, 4-(phenylethynyl)- involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and electron-rich nature allow it to participate in various biochemical reactions. For example, it can inhibit enzymes or interact with receptors, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole, 4-(phenylethynyl)- can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
Thiazole, 4-(phenylethynyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylethynyl group at the 4-position can influence its reactivity and interactions with molecular targets, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
111600-88-5 |
|---|---|
Molekularformel |
C11H7NS |
Molekulargewicht |
185.25 g/mol |
IUPAC-Name |
4-(2-phenylethynyl)-1,3-thiazole |
InChI |
InChI=1S/C11H7NS/c1-2-4-10(5-3-1)6-7-11-8-13-9-12-11/h1-5,8-9H |
InChI-Schlüssel |
RESHTYCQJVKIMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC2=CSC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


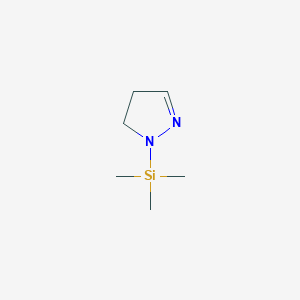
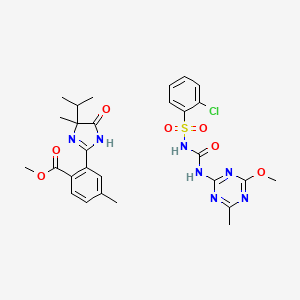
![4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B14329422.png)
